molecular formula C15H21NO · HCl B1162999 bk-EABDI (hydrochloride)

bk-EABDI (hydrochloride)

Cat. No. B1162999
M. Wt: 267.8
InChI Key: XUNNMJSPDMYZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylbuphedrone (NEB, Item No. 11665) is a substituted cathinone characterized by an ethyl group at the alpha position as well as an N-terminal ethyl group. bk-EABDI is a 3,4-trimethylene derivative of NEB. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Characterization and Synthesis

bk-EABDI (hydrochloride), also known as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one hydrochloride, has been the subject of various analytical and synthetic studies. Power et al. (2015) conducted a test purchase of bk-2C-B, a substance closely related to bk-EABDI, confirming its identity using nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. They also synthesized bk-2C-B using the Delépine reaction, revealing the presence of hydrochloride and hydrobromide salt mixtures in the purchased bk-2C-B, indicating potential preparation routes (Power et al., 2015).

Pyrolysis and Stability Analysis

Texter et al. (2018) investigated the stability of bk-EABDI (hydrochloride) under heat exposure. They conducted a study simulating a 'meth pipe' scenario to understand the potential for pyrolytic degradation of bk-EABDI and the formation of unknown substances. This research identified various products following pyrolysis, providing insights into the substance's chemical stability and reactions under high temperatures (Texter et al., 2018).

Analytical Techniques for Identification

The identification and characterization of bk-EABDI (hydrochloride) involve advanced analytical techniques. Frison et al. (2015) detailed the use of gas chromatography/mass spectrometry (GC/MS), liquid chromatography/high-resolution mass spectrometry (LC/HRMS), and nuclear magnetic resonance (NMR) for the analysis of bk-2C-B, a compound related to bk-EABDI. Their work emphasizes the role of these techniques in identifying and understanding the chemical structure of such designer drugs (Frison et al., 2015).

Potential Therapeutic Applications

Although the primary focus of research on bk-EABDI (hydrochloride) is on its analytical characterization, there's a broader context of potential therapeutic applications for related compounds. For instance, Nardi and Olesen (2008) provide a comprehensive overview of BK channel modulators, highlighting the role of such substances in various pathophysiological conditions and their potential as innovative drug targets (Nardi & Olesen, 2008).

properties

Product Name

bk-EABDI (hydrochloride)

Molecular Formula

C15H21NO · HCl

Molecular Weight

267.8

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13;/h8-10,14,16H,3-7H2,1-2H3;1H

InChI Key

XUNNMJSPDMYZSH-UHFFFAOYSA-N

SMILES

O=C(C(NCC)CC)C1=CC(CCC2)=C2C=C1.Cl

synonyms

bk-IBP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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